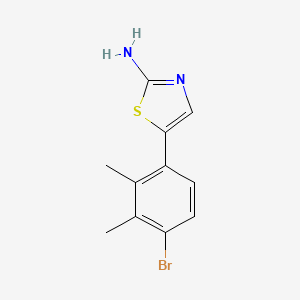
5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Métodos De Preparación
The synthesis of 5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2,3-dimethylaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell division, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the type of cells involved.
Comparación Con Compuestos Similares
5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but with different substituents, leading to variations in biological activity.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Another derivative with different substituents that can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H11BrN2S |
|---|---|
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
5-(4-bromo-2,3-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-6-7(2)9(12)4-3-8(6)10-5-14-11(13)15-10/h3-5H,1-2H3,(H2,13,14) |
Clave InChI |
CGYWYTNBXTYERM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)Br)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


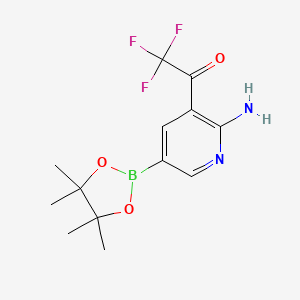

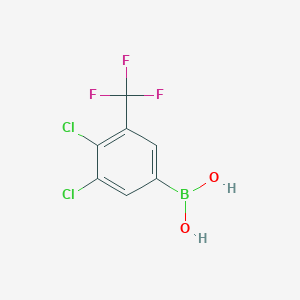
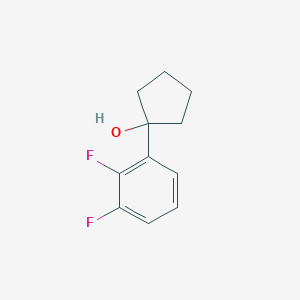

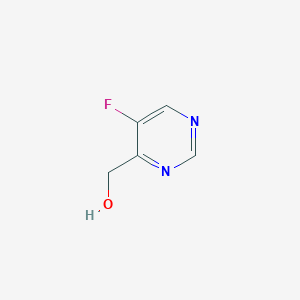
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
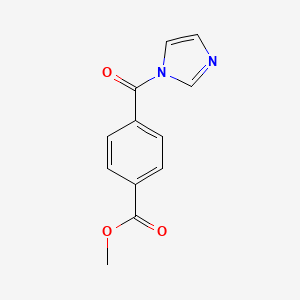
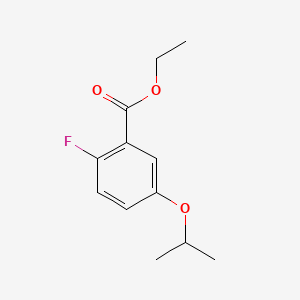
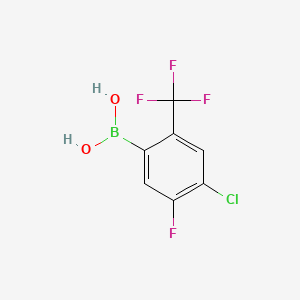
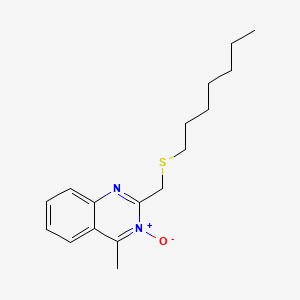

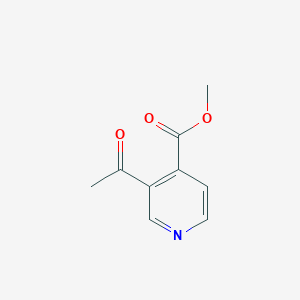
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)
